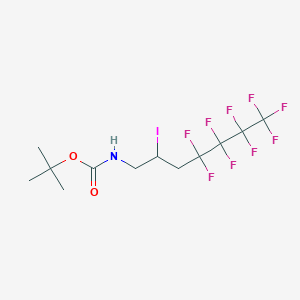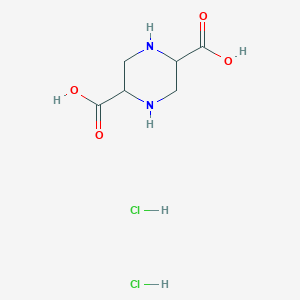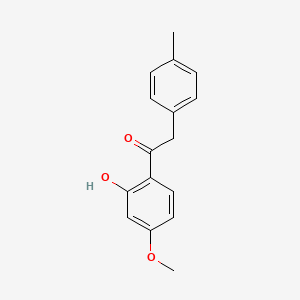
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine
Vue d'ensemble
Description
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine: is an organosilicon compound that features a cyclopentadienyl group bonded to a silicon atom, which is further connected to a tert-butyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine typically involves the reaction of cyclopentadienyl lithium with tert-butylchlorodimethylsilane, followed by the addition of an amine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Cyclopentadienyl lithium preparation:
Formation of tert-butylcyclopentadienyldimethylsilane:
Addition of amine:
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several scientific research applications, including:
Material Science:
Biological Studies:
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine involves its interaction with molecular targets through its unique structural features. The cyclopentadienyl group can coordinate with metal centers, while the tert-butyl and amine groups can participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
- N-(tert-Butyl)-N-(cyclopentadienylmethylsilyl)amine
- N-(tert-Butyl)-N-(cyclopentadienylethylsilyl)amine
- N-(tert-Butyl)-N-(cyclopentadienylpropylsilyl)amine
Comparison: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity and applications, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUCWAAGICQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)






